molecular formula C9H19NO2 B1620407 Methyl 3-(diethylamino)butanoate CAS No. 33611-41-5

Methyl 3-(diethylamino)butanoate

Cat. No.: B1620407
CAS No.: 33611-41-5
M. Wt: 173.25 g/mol
InChI Key: WUQJBIQCZYGKAJ-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)butanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derived from butanoic acid and diethylamino groups. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)butanoate can be synthesized through the esterification of 3-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Hydrolysis: 3-(diethylamino)butanoic acid and methanol.

    Reduction: 3-(diethylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diethylamino)butanoate is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving ester hydrolysis and enzyme interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(diethylamino)butanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Methyl butanoate: An ester with a similar structure but without the diethylamino group.

    Ethyl 3-(diethylamino)butanoate: Similar structure with an ethyl group instead of a methyl group.

    Methyl 3-(dimethylamino)butanoate: Similar structure with dimethylamino instead of diethylamino.

Uniqueness: Methyl 3-(diethylamino)butanoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly valuable in specific synthetic applications where the diethylamino functionality is required .

Properties

IUPAC Name

methyl 3-(diethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-10(6-2)8(3)7-9(11)12-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQJBIQCZYGKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955243
Record name Methyl 3-(diethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33611-41-5
Record name Methyl 3-(diethylamino)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33611-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-diethylaminobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(diethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-diethylaminobutyrate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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